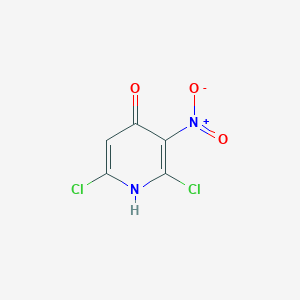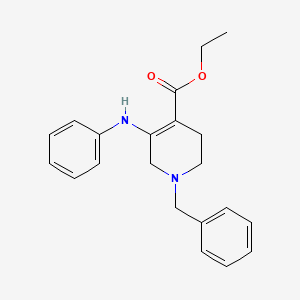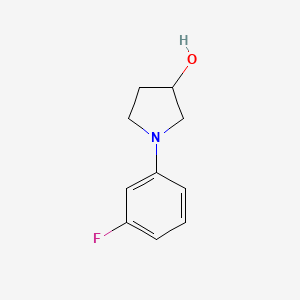
2,6-Dichloro-4-hydroxy-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-hydroxy-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2Cl2N2O3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-hydroxy-3-nitropyridine typically involves the nitration of 2,6-dichloropyridine. The reaction is carried out using a nitrating agent such as dinitrogen pentoxide (N2O5) in an organic solvent. The nitration process results in the formation of the nitropyridinium ion, which subsequently undergoes a sigmatropic shift to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-hydroxy-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,6-dichloro-4-oxo-3-nitropyridine.
Reduction: Formation of 2,6-dichloro-4-hydroxy-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-4-hydroxy-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-hydroxy-3-nitropyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2,6-Dichloro-4-nitropyridine
- 2,6-Dichloro-3-nitropyridine
- 2,4-Dichloro-5-nitropyrimidine
- 2-Chloro-4-nitropyridine
Comparison: 2,6-Dichloro-4-hydroxy-3-nitropyridine is unique due to the presence of both hydroxyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
650140-87-7 |
|---|---|
Molecular Formula |
C5H2Cl2N2O3 |
Molecular Weight |
208.98 g/mol |
IUPAC Name |
2,6-dichloro-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-3-1-2(10)4(9(11)12)5(7)8-3/h1H,(H,8,10) |
InChI Key |
SSSUJSXIVQIUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C(C1=O)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12274440.png)
amino}methyl)benzonitrile](/img/structure/B12274447.png)
![1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12274452.png)
![1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12274459.png)
![4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12274462.png)

![4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B12274474.png)
![propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B12274477.png)
![1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol](/img/structure/B12274481.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12274485.png)

![9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]-](/img/structure/B12274502.png)

